Pentacosanoato de metilo

Descripción general

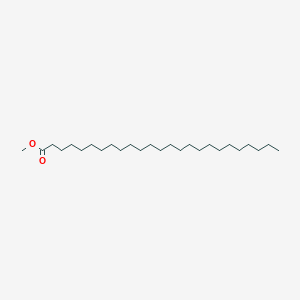

Descripción

El éster metílico de ácido pentacosanoico es un éster de ácido graso saturado de cadena larga derivado del ácido pentacosanoico. Se utiliza comúnmente como estándar en el análisis de ácidos grasos totales debido a sus propiedades químicas bien definidas . La fórmula molecular del éster metílico de ácido pentacosanoico es C26H52O2, y tiene un peso molecular de 396.6899 .

Aplicaciones Científicas De Investigación

El éster metílico de ácido pentacosanoico tiene varias aplicaciones de investigación científica:

Biología: Sirve como compuesto de referencia en estudios de lipidómica para identificar y cuantificar ácidos grasos en muestras biológicas.

Medicina: La investigación sobre ácidos grasos de cadena larga y sus ésteres incluye el estudio de su papel en los trastornos metabólicos y sus posibles aplicaciones terapéuticas.

Mecanismo De Acción

El mecanismo de acción del éster metílico de ácido pentacosanoico involucra su interacción con las membranas lipídicas y las enzimas involucradas en el metabolismo de los ácidos grasos. Puede modular la actividad de enzimas como las lipasas y las sintasas de ácidos grasos, influyendo en las vías de biosíntesis y degradación de lípidos. La forma de éster permite una incorporación más fácil en las bicapas lipídicas, afectando la fluidez y la función de la membrana .

Compuestos similares:

- Palmitato de metilo (éster metílico de ácido hexadecanoico)

- Estearato de metilo (éster metílico de ácido octadecanoico)

- Araquidato de metilo (éster metílico de ácido eicosanoico)

- Behénato de metilo (éster metílico de ácido docosanoico)

Comparación: El éster metílico de ácido pentacosanoico es único debido a su cadena de carbono más larga (25 carbonos) en comparación con otros ésteres metílicos de ácidos grasos comunes. Esta longitud de cadena más larga imparte propiedades físicas distintas, como puntos de fusión y ebullición más altos, lo que lo hace adecuado para aplicaciones industriales específicas como lubricantes de alta temperatura y producción de biodiesel .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éster metílico de ácido pentacosanoico puede sintetizarse mediante la esterificación del ácido pentacosanoico con metanol. La reacción típicamente involucra el uso de un catalizador ácido fuerte, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa del ácido a su forma de éster .

Métodos de producción industrial: En entornos industriales, la producción de éster metílico de ácido pentacosanoico implica la transesterificación de triglicéridos que contienen ácido pentacosanoico. Este proceso utiliza metanol y un catalizador básico, como el metóxido de sodio, para convertir los triglicéridos en ésteres metílicos. La reacción se lleva a cabo a temperaturas y presiones elevadas para lograr altos rendimientos .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster metílico de ácido pentacosanoico experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El éster puede hidrolizarse en condiciones ácidas o básicas para producir ácido pentacosanoico y metanol.

Oxidación: Puede oxidarse para formar cetonas o aldehídos correspondientes.

Reducción: El éster puede reducirse para formar el alcohol correspondiente.

Reactivos y condiciones comunes:

Hidrólisis: La hidrólisis ácida implica calentar el éster con un gran exceso de agua y un catalizador ácido fuerte, como el ácido clorhídrico.

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio para la reducción de ésteres.

Productos principales:

Hidrólisis: Ácido pentacosanoico y metanol.

Oxidación: Cetonas o aldehídos.

Reducción: Alcoholes.

Comparación Con Compuestos Similares

- Methyl palmitate (hexadecanoic acid methyl ester)

- Methyl stearate (octadecanoic acid methyl ester)

- Methyl arachidate (eicosanoic acid methyl ester)

- Methyl behenate (docosanoic acid methyl ester)

Comparison: Pentacosanoic acid methyl ester is unique due to its longer carbon chain (25 carbons) compared to other common fatty acid methyl esters. This longer chain length imparts distinct physical properties, such as higher melting and boiling points, making it suitable for specific industrial applications like high-temperature lubricants and biodiesel production .

Propiedades

IUPAC Name |

methyl pentacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPKHAQDUMDJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203922 | |

| Record name | Methyl pentacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55373-89-2 | |

| Record name | Methyl pentacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55373-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pentacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055373892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pentacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pentacosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)